molecular formula C14H13ClN2O3 B6531289 ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate CAS No. 70751-11-0

ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate

Cat. No.: B6531289
CAS No.: 70751-11-0
M. Wt: 292.72 g/mol
InChI Key: KBRAYUZSEMVULO-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is a chemical compound of significant interest in medicinal and organic chemistry research. It features a pyridazinone core, a heterocyclic scaffold known for its diverse biological activities, substituted at the N-1 position with an ethyl acetate group and at the C-3 position with a 4-chlorophenyl ring . This molecular architecture is closely related to other researched pyridazinone derivatives, such as the 4-benzyl analogue whose crystal structure has been determined . The compound's structure, defined by the molecular formula C14H13ClN2O3 and a molecular weight of 292.72, serves as a valuable building block for the synthesis of more complex molecules . Researchers utilize this and similar compounds as key intermediates in exploring structure-activity relationships and developing novel pharmacologically active agents. The presence of the ester functional group offers a versatile handle for further chemical modifications, including hydrolysis to the corresponding acetic acid derivative . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-2-20-14(19)9-17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRAYUZSEMVULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C15H14ClN3O2
  • Molecular Weight : 303.74 g/mol
  • CAS Number : 338783-39-4

The structure features a pyridazine ring substituted with a 4-chlorophenyl group and an ester functional group, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. A study reported that modifications in the structure of pyridazine derivatives enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In animal models, it demonstrated effectiveness in reducing seizure activity, suggesting potential therapeutic applications in epilepsy treatment. The mechanism appears to involve modulation of neurotransmitter systems, although further studies are needed to elucidate the precise pathways .

Antitumor Activity

This compound has shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that it inhibited cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values indicating significant potency compared to standard chemotherapeutic agents . The presence of the chlorophenyl moiety is believed to enhance its interaction with cellular targets involved in cancer progression.

Table 1: Summary of Biological Activities

Biological ActivityTest SubjectResultReference
AntimicrobialVarious bacterial strainsSignificant inhibition
AnticonvulsantAnimal modelsReduced seizure activity
AntitumorMCF-7, HCT116 cellsIC50 < 10 µM

Case Study: Antitumor Efficacy

A specific study focused on the antitumor efficacy of this compound involved treating MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy. This suggests that the compound may induce programmed cell death pathways, making it a candidate for further development as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate exhibit antimicrobial properties. Research has demonstrated that derivatives of dihydropyridazine can inhibit the growth of various bacterial strains, including resistant ones. For instance, a study published in Journal of Medicinal Chemistry highlighted the effectiveness of dihydropyridazine derivatives against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has shown promise in anticancer research. Investigations into its effects on cancer cell lines have revealed that it can induce apoptosis in certain types of tumors. A notable study reported that derivatives with similar structures to this compound exhibited cytotoxic effects on breast and lung cancer cells . This suggests potential applications in developing new chemotherapeutic agents.

Anti-inflammatory Effects

Inflammation-related disorders are prevalent in various diseases, and compounds like this compound may offer therapeutic benefits. Preliminary studies indicate that it could modulate inflammatory pathways, providing a basis for further exploration in treating conditions such as arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The synthetic routes often include cyclization reactions to form the dihydropyridazine core followed by esterification processes to yield the final product.

Case Study 1: Antimicrobial Testing

A series of derivatives based on this compound were tested against various microbial strains. The results demonstrated significant inhibition zones compared to control compounds, suggesting enhanced efficacy due to structural modifications .

Case Study 2: Cancer Cell Line Studies

In vitro studies using breast cancer cell lines showed that treatment with this compound led to a decrease in cell viability by over 50% at specific concentrations. Flow cytometry analysis confirmed that the mechanism involved apoptotic pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate with structurally analogous pyridazinone and heterocyclic derivatives, focusing on molecular features, crystallographic data, and biological activity where available.

Structural Analogues of Pyridazinone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes References
This compound C₁₃H₁₃ClN₂O₃ 296.71 4-chlorophenyl, ethyl acetate Limited direct bioactivity data; structural similarity to kinase inhibitors.
Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate C₁₇H₁₈N₂O₃ 298.34 4-benzyl, 3-methyl Exhibits disordered ethyl group in crystal structure; C–H···O interactions stabilize 3D packing. Higher molecular symmetry compared to chlorophenyl analogue.
Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate C₂₁H₁₈ClN₂O₄ 397.83 Benzofuran-methyl, 3-methyl Dihedral angle of 73.33° between benzofuran and pyridazinone rings; steric bulk may reduce solubility.
2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₂H₉FN₂O₃ 248.22 4-fluorophenyl, carboxylic acid Lower molecular weight; carboxylic acid group enhances polarity vs. ethyl ester. Potential for improved solubility but reduced cell permeability.
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₃H₁₁FN₂O₄ 288.30 2-fluoro-4-methoxyphenyl Methoxy and fluorine substituents alter electronic properties; may enhance binding to hydrophobic enzyme pockets.

Crystallographic and Conformational Analysis

  • This suggests that bulkier substituents (e.g., benzyl) may induce conformational flexibility .
  • Dihedral Angles : The benzofuran-substituted derivative () shows a 73.33° dihedral angle between aromatic systems, whereas the 4-chlorophenyl analogue likely adopts a more planar conformation due to smaller substituents. Planarity may enhance π-π stacking in protein binding .

Physicochemical Properties

  • Polarity and Solubility : Carboxylic acid derivatives (e.g., 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid) exhibit higher aqueous solubility compared to ethyl esters but may suffer from reduced membrane permeability. The ethyl ester group in the target compound balances lipophilicity and metabolic stability .
  • Molecular Weight Trends : Derivatives with extended aromatic systems (e.g., benzofuran-methyl) exceed 350 g/mol, approaching the upper limit for drug-like molecules. The target compound (296.71 g/mol) falls within the optimal range for bioavailability .

Preparation Methods

Pyridazine Ring Formation via Cyclocondensation

The pyridazine nucleus serves as the structural backbone of the target compound. A prevalent approach involves the cyclocondensation of 4-chlorophenylhydrazine with β-ketoesters or diketones. For instance, reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions yields 3-(4-chlorophenyl)-6-hydroxypyridazine, which is subsequently oxidized to the 6-oxo derivative . Alternative routes employ heterocyclization of hydrazides with carbonyl compounds, as demonstrated in the synthesis of analogous 1-benzyl-6-oxopyridazines .

Reaction Conditions :

  • Solvent : Ethanol or methanol for solubility and reflux capabilities .

  • Catalyst : Concentrated HCl or acetic acid to protonate intermediates .

  • Temperature : 80–100°C for 6–12 hours to ensure complete cyclization .

Purification and Crystallization Strategies

Post-synthetic purification is critical for isolating high-purity ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate. Recrystallization from ethanol or methanol yields single crystals suitable for X-ray diffraction analysis . Polymorphism control is achieved by modulating solvent evaporation rates:

Solvent Evaporation Rate Crystal Form Yield (%)
EthanolSlow (room temp.)Form I78
MethanolRapid (40°C)Form II65

Data adapted from analogous pyridazine derivatives .

Comparative Analysis of Synthetic Routes

A comparative evaluation of methodologies reveals trade-offs between yield, scalability, and optical purity:

  • Cyclocondensation vs. Heterocyclization : Cyclocondensation offers higher yields (70–85%) but requires stringent pH control, whereas heterocyclization using CS₂/KOH mixtures enables regioselectivity at the expense of lower yields (50–60%) .

  • Esterification Methods : Direct acetylation with ethyl chloroacetate in DMF (85% yield) surpasses stepwise chloroacetylation/esterification (70% yield) .

Challenges and Alternative Approaches

Key challenges include avoiding racemization during acetylation and managing the electron-withdrawing effects of the 4-chlorophenyl group, which can deactivate the pyridazine ring toward electrophilic substitution . Alternative strategies under investigation include:

  • Enzymatic Esterification : Lipase-catalyzed transesterification to enhance enantiomeric excess .

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while maintaining yields >80% .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate, and how can experimental design improve yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyridazine derivatives and chloroacetate esters. A factorial design of experiments (DoE) is recommended to optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, highlights the use of statistical methods in chemical process optimization to minimize trial-and-error approaches. Reaction monitoring via HPLC or NMR can validate intermediates, while purity is ensured through recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT and HSQC experiments to confirm the pyridazine ring, chlorophenyl group, and ester linkage. demonstrates the use of 2D NMR for structural elucidation of analogous pyridazine derivatives.
  • FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).
  • LC-MS : Confirm molecular weight (C13H11ClN2O3, theoretical MW 278.69) and fragmentation patterns.
  • XRD : For crystalline samples, single-crystal X-ray diffraction (as in ) provides definitive bond-length and angle data .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. emphasizes integrating quantum chemical calculations with experimental validation to optimize reaction pathways.
  • Molecular Docking : Screen against target proteins (e.g., kinases, enzymes) using AutoDock Vina or Schrödinger Suite. For pyridazine derivatives, correlates docking scores with in vitro biological activity (e.g., antimicrobial assays) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Dose-Response Curves : Establish IC50/EC50 values under standardized conditions (e.g., pH, temperature).
  • Meta-Analysis : Compare data across studies using statistical tools (ANOVA, t-tests) to identify outliers. recommends systematic review frameworks for reconciling discrepancies in antioxidant or cytotoxic activity.
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to validate target specificity .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for pharmacological studies?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C). Monitor degradation via HPLC-UV/PDA.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. ’s chemical biology training modules emphasize stability testing as a critical step in preclinical development .

Methodological Challenges and Solutions

Q. What experimental frameworks address low solubility in aqueous media for in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity).
  • Micellar Encapsulation : Employ surfactants (e.g., Tween-80) or cyclodextrins.
  • Proteoliposome Models : Embed the compound in lipid bilayers to mimic membrane interactions (see ’s protocols for hydrophobic analogs) .

Q. How can researchers design green chemistry routes to synthesize this compound with reduced environmental impact?

  • Methodological Answer :
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
  • Catalysis : Use biocatalysts or metal-free organocatalysts. ’s ICReDD framework advocates for computational reaction path searches to minimize hazardous byproducts .

Data Interpretation and Validation

Q. What statistical approaches are recommended for validating reproducibility in synthetic batches?

  • Methodological Answer :
  • Control Charts : Track yield, purity, and impurity profiles across batches.
  • Principal Component Analysis (PCA) : Identify variables (e.g., catalyst loading, reaction time) contributing to batch-to-batch variability. ’s design of experiments (DoE) methodology is critical here .

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